molecular formula C14H17N5O3 B14007472 4(3H)-Pyrimidinone,2-amino-6-methyl-5-[3-[(4-nitrophenyl)amino]propyl]- CAS No. 899-86-5

4(3H)-Pyrimidinone,2-amino-6-methyl-5-[3-[(4-nitrophenyl)amino]propyl]-

Cat. No.: B14007472
CAS No.: 899-86-5
M. Wt: 303.32 g/mol
InChI Key: UVHWXPKSONLKEY-UHFFFAOYSA-N
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Description

4(3H)-Pyrimidinone,2-amino-6-methyl-5-[3-[(4-nitrophenyl)amino]propyl]- is a complex organic compound that belongs to the class of pyrimidinones. Pyrimidinones are heterocyclic compounds containing a pyrimidine ring with a keto group at the 4-position. This specific compound is characterized by the presence of an amino group at the 2-position, a methyl group at the 6-position, and a 3-[(4-nitrophenyl)amino]propyl substituent at the 5-position. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Pyrimidinone,2-amino-6-methyl-5-[3-[(4-nitrophenyl)amino]propyl]- typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized by the cyclization of appropriate precursors such as urea and β-diketones under acidic or basic conditions.

    Introduction of Substituents: The amino group at the 2-position and the methyl group at the 6-position can be introduced through nucleophilic substitution reactions using suitable amines and alkylating agents.

    Attachment of the 3-[(4-nitrophenyl)amino]propyl Group: This step involves the reaction of the pyrimidinone intermediate with 4-nitroaniline and a propylating agent under controlled conditions to achieve the desired substitution at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Pyrimidinone,2-amino-6-methyl-5-[3-[(4-nitrophenyl)amino]propyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Oxo derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted pyrimidinones depending on the reagents used.

Scientific Research Applications

4(3H)-Pyrimidinone,2-amino-6-methyl-5-[3-[(4-nitrophenyl)amino]propyl]- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4(3H)-Pyrimidinone,2-amino-6-methyl-5-[3-[(4-nitrophenyl)amino]propyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The nitro group can also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    4(3H)-Quinazolinone Derivatives: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.

    Pyrimidine Derivatives: Compounds like 2-amino-4(3H)-pyrimidinone and 6-methyl-4(3H)-pyrimidinone have structural similarities and are used in similar research applications.

Uniqueness

4(3H)-Pyrimidinone,2-amino-6-methyl-5-[3-[(4-nitrophenyl)amino]propyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-[(4-nitrophenyl)amino]propyl group enhances its potential for targeted interactions with biological molecules, making it a valuable compound for drug discovery and development.

Properties

CAS No.

899-86-5

Molecular Formula

C14H17N5O3

Molecular Weight

303.32 g/mol

IUPAC Name

2-amino-4-methyl-5-[3-(4-nitroanilino)propyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C14H17N5O3/c1-9-12(13(20)18-14(15)17-9)3-2-8-16-10-4-6-11(7-5-10)19(21)22/h4-7,16H,2-3,8H2,1H3,(H3,15,17,18,20)

InChI Key

UVHWXPKSONLKEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)N)CCCNC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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